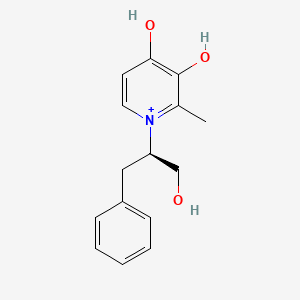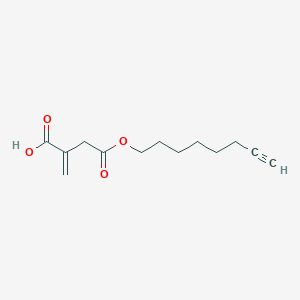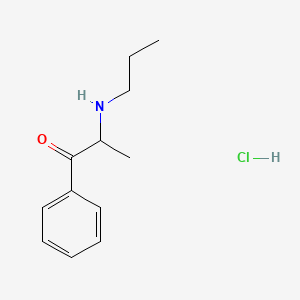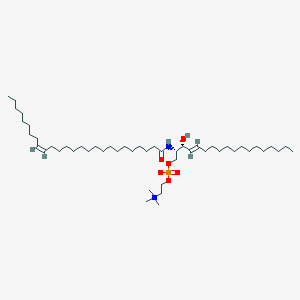
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Übersicht
Beschreibung
This compound is also known as α-Pyrrolidinovalerophenone, alpha-pyrrolidinopentiophenone, 1-Phenyl-2-(1-pyrrolidinyl)pentan-1-one, α-PVP, O-2387, and alpha-PVP . It belongs to the group of synthetic cathinones and is classified as a stimulant .
Synthesis Analysis
The metabolic pathways of this compound include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Molecular Structure Analysis
The molecular formula of this compound is C15H21NO . It is a longer chain homologue of α-PVP, having an extra carbon on the alkyl side chain .Chemical Reactions Analysis
The main metabolic pathways of this compound significantly change depending on the alkyl chain length of the parent molecule . The metabolic pathways include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Physical And Chemical Properties Analysis
The molar mass of this compound is 245.366 g·mol−1 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses and Stereoselectivity
Research has shown the utility of related cyclohexanone derivatives in asymmetric syntheses. For instance, chiral 2-substituted-2-cyclohexen-1-ones have been prepared and used in conjugate additions with organometallic reagents, yielding products with good to excellent diastereoselectivities. These products are crucial in developing enantioselective synthetic methods, a cornerstone of modern pharmaceutical and fine chemical industries. The process involves the removal of chiral auxiliaries to yield oximes of 3-substituted cyclohexanones, highlighting the versatility of cyclohexanone derivatives in stereoselective organic synthesis (Schultz & Harrington, 1991).
Enamine Chemistry
Enamines derived from cyclohexanones have been explored for their reactivity towards various electrophiles, showcasing the cyclohexanone framework's utility in constructing complex nitrogen-containing compounds. This chemistry is pivotal in synthesizing lactams, pyrrolidines, and other nitrogen heterocycles, which are frequently encountered in bioactive molecules and pharmaceuticals. The transformation of enamines into valuable synthetic intermediates or end-products underscores the importance of cyclohexanone derivatives in medicinal chemistry and drug development (El‐Barbary, Carlsson, & Lawesson, 1982).
Catalytic Oxidations and Organic Transformations
Cyclohexanone monooxygenase catalysis has been applied to oxidize methyl phenyl sulfide and cyclohexanone, yielding chiral sulfoxides and caprolactone, respectively. These reactions demonstrate the enzyme's broad substrate scope and its potential in biocatalysis for producing enantiomerically pure compounds. The use of macromolecular coenzymes and membrane reactors in these transformations highlights the integration of biocatalysis with engineering technologies to achieve efficient and sustainable chemical syntheses (Secundo et al., 1993).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as α-pvp, have been found to interact with monoamine transporters .
Mode of Action
Based on its structural similarity to α-pvp, it may act as a potent norepinephrine-dopamine reuptake inhibitor (ndri), preventing the reuptake of these neurotransmitters into the presynaptic neuron and thus increasing their availability in the synaptic cleft .
Biochemical Pathways
The metabolic pathways of this compound include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate, and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .
Pharmacokinetics
Similar compounds, such as α-pvp, have been found to be rapidly absorbed and metabolized, with the primary route of excretion being urinary .
Result of Action
Based on its structural similarity to α-pvp, it may lead to increased levels of norepinephrine and dopamine in the synaptic cleft, potentially resulting in increased stimulation of the post-synaptic neuron .
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYZFOUOFBQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346154 | |
| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803168-16-2 | |
| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)


![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)



![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)